![molecular formula C22H19FN4O3S B2674701 8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251618-58-2](/img/structure/B2674701.png)
8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a novel compound that has gained significant interest in various fields, particularly in medicinal chemistry. Its complex structure suggests potential for multiple biological activities and makes it a valuable candidate for various scientific explorations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves multi-step processes:
Formation of the Triazolopyridinone Core: : This can be achieved through the cyclization of appropriate intermediates under controlled conditions, often using catalysts like palladium or copper.
Attachment of the Fluorobenzyl Group: : This step typically involves nucleophilic substitution reactions, where the fluorobenzyl group is introduced.
Sulfonylation of the Isoquinoline: : Introduction of the sulfonyl group to the isoquinoline ring usually occurs through sulfonation reactions with reagents such as sulfonyl chlorides.
Industrial Production Methods: Industrial production requires scalable processes with high yield and purity:
Continuous Flow Chemistry: : Utilizing continuous flow reactors to maintain precise control over reaction conditions, ensuring consistent product quality.
Automated Synthesis: : Employing robotic systems to perform repetitive tasks efficiently, reducing human error and increasing throughput.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : Can be oxidized to various states under specific conditions, producing different oxo forms.
Reduction: : Capable of being reduced to simpler derivatives, often under hydrogenation conditions.
Substitution: : The compound can undergo various substitution reactions, where different functional groups can be exchanged.
Oxidation: : Reagents like potassium permanganate or chromium trioxide in an acidic medium.
Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: : Nucleophiles like amines or alkoxides under basic conditions.
Oxidation: : Yields various oxo derivatives depending on the degree of oxidation.
Reduction: : Produces deoxygenated or hydrogenated forms.
Substitution: : Results in structurally diverse compounds with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in synthesizing complex organic molecules, serving as a versatile intermediate in organic synthesis.
Biology: Studied for its potential role in inhibiting specific enzymes or interacting with biomolecules, making it relevant in biochemical research.
Medicine: Explored for its therapeutic potential in treating diseases, particularly targeting pathways involved in cancer, inflammation, and neurological disorders.
Industry: Applied in the development of new materials, including polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets:
Enzyme Inhibition: : Binds to active sites of enzymes, preventing substrate interaction and catalysis.
Receptor Modulation: : Interacts with cell surface receptors, altering signal transduction pathways.
Pathway Interference: : Disrupts key biological pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Compared to other triazolopyridinones and isoquinolines, this compound stands out due to its unique fluorobenzyl group and sulfonylated isoquinoline moiety. It shares similarities with other sulfonyl derivatives but offers distinct reactivity and biological activity profiles.
List of Similar Compounds:8-(2-benzyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one)
8-(3-chlorobenzyl)-2-(1H-isoquinolin-2-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
8-(4-methylbenzyl)-2-(isoquinolin-2-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Propiedades
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c23-19-8-3-5-16(13-19)14-27-22(28)26-11-4-9-20(21(26)24-27)31(29,30)25-12-10-17-6-1-2-7-18(17)15-25/h1-9,11,13H,10,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSISCNFXHMITMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CN4C3=NN(C4=O)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Fluoro-3-({1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2674618.png)
![1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2674619.png)
![4-Chloro-2-(1,3-dihydro-2h-benzo[d]imidazol-2-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2674626.png)
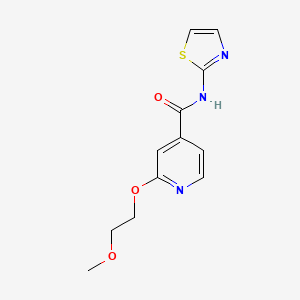
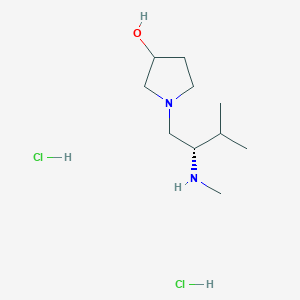

![N-[(3-Ethyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2674630.png)
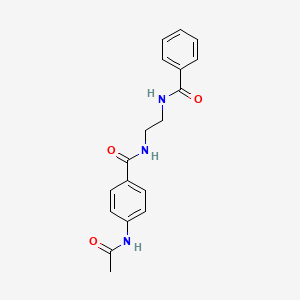
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chloro-4-fluorobenzamide](/img/structure/B2674634.png)
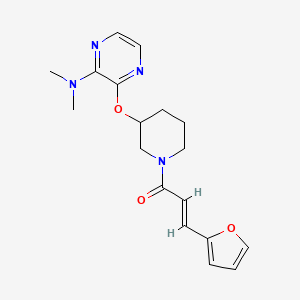

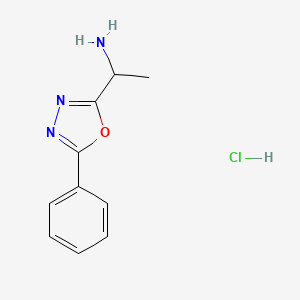

![(E)-2-cyano-3-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methylamino]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2674641.png)
